benzofuran-2-yl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
Description
Benzofuran-2-yl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a structurally complex compound featuring a benzofuran moiety linked via a methanone group to a piperazine ring, which is further substituted with a 3-fluorophenyl-tetrazole methyl group. The presence of fluorine enhances metabolic stability and binding affinity, making this compound a candidate for further therapeutic exploration.
Properties
IUPAC Name |
1-benzofuran-2-yl-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6O2/c22-16-5-3-6-17(13-16)28-20(23-24-25-28)14-26-8-10-27(11-9-26)21(29)19-12-15-4-1-2-7-18(15)30-19/h1-7,12-13H,8-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWPZOGVWFEWJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzofuran derivatives, particularly the compound benzofuran-2-yl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone , have garnered attention in recent years due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antitumor, and other pharmacological properties supported by various research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₂FN₅O₂ |
| Molecular Weight | 337.31 g/mol |
| CAS Number | 921501-77-1 |
This compound features a benzofuran moiety linked to a piperazine ring and a tetrazole group, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. For instance, studies have shown that benzofuran compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
A study by Yempala et al. (2014) highlighted the synthesis of several benzofuran derivatives and their evaluation against Mycobacterium tuberculosis (MTB). Among these, certain compounds displayed minimum inhibitory concentrations (MIC) as low as 2 μg/mL, indicating strong antimycobacterial activity .
Antitumor Activity
The antitumor potential of benzofuran derivatives is another significant area of research. A series of compounds derived from benzofuran were tested against human cancer cell lines. Notably, compounds with IC50 values around 11–12 μM were found to be effective against ovarian cancer cells (A2780) .
Furthermore, a study on the structure-activity relationship (SAR) of benzofuran derivatives revealed that modifications in the benzofuran structure could lead to enhanced anticancer activity. For example, compounds with specific substitutions showed improved efficacy against leukemia cells through mechanisms involving apoptosis induction .
The biological activity of benzofuran derivatives is often attributed to their ability to interact with various biological targets:
- Antimicrobial Mechanism : The presence of functional groups such as hydroxyl and methoxy can enhance the interaction with bacterial cell walls or DNA, leading to cell death.
- Antitumor Mechanism : The induction of apoptosis in cancer cells is primarily mediated through oxidative stress pathways, where increased reactive oxygen species (ROS) levels lead to mitochondrial dysfunction and subsequent cell death .
Case Studies
Several case studies illustrate the effectiveness of benzofuran derivatives:
- Case Study 1 : A derivative was synthesized and tested for its efficacy against S. aureus and E. coli, showing MIC values below 10 μg/mL, comparable to standard antibiotics .
- Case Study 2 : In vitro studies on leukemia cell lines demonstrated that certain benzofuran derivatives could induce apoptosis via ROS generation and mitochondrial pathway activation .
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by the presence of a benzofuran moiety linked to a piperazine ring and a tetrazole group. The synthesis typically involves the reaction of benzofuran derivatives with piperazine and tetrazole precursors under controlled conditions. For example, one method involves the use of ethanol as a solvent and refluxing the reactants to obtain high yields of the target compound .
Anticancer Activity
Recent studies have indicated that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to benzofuran-2-yl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone have shown promising results in inducing apoptosis in leukemia cells . The mechanism of action often involves the disruption of cellular signaling pathways associated with proliferation and survival.
Antimicrobial Activity
Benzofuran-based compounds have demonstrated notable antibacterial and antifungal properties. Research has shown that certain derivatives can outperform standard antibiotics against resistant strains of bacteria . The presence of electron-withdrawing groups, such as fluorine, enhances their efficacy by increasing membrane permeability and disrupting microbial cell functions .
Neuropharmacological Effects
The compound has potential applications in treating neurological disorders. Studies indicate that benzofuran derivatives exhibit anticonvulsant properties, providing protection in animal models of seizures . This activity is attributed to their ability to modulate neurotransmitter systems, particularly through interactions with GABA receptors.
Case Studies and Research Findings
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Benzofuran Ring
The benzofuran moiety’s 2-position is electron-deficient, enabling NAS with nucleophiles like amines or alkoxides. For example:
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Reaction with primary amines : Substitution occurs at the benzofuran’s 2-position under mild alkaline conditions (pH 8–10), yielding secondary amine derivatives .
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Methoxy group displacement : Treatment with sodium methoxide in DMF replaces substituents (e.g., halides) at the benzofuran ring with methoxy groups.
Table 1: NAS Reaction Conditions and Outcomes
| Nucleophile | Conditions | Product | Yield (%) | Citation |
|---|---|---|---|---|
| NH₃ (aq.) | pH 9, 25°C | Amine derivative | 65–70 | |
| NaOCH₃ | DMF, 80°C | Methoxy-substituted | 55–60 |
Oxidation Reactions Involving the Tetrazole Ring
The tetrazole group undergoes oxidative degradation under acidic or basic conditions:
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Oxidation with KMnO₄ : In acidic conditions (H₂SO₄, 60–80°C), the tetrazole ring is cleaved to form a carboxylic acid derivative.
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Stability in basic media : The tetrazole ring remains intact in NaOH (pH > 12) but decomposes at elevated temperatures (>100°C).
Key Mechanistic Insight:
Oxidation proceeds via intermediate nitrile oxide formation, followed by hydrolysis to the carboxylic acid.
Alkylation of the Piperazine Nitrogen
The piperazine ring’s secondary amines participate in alkylation reactions:
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Reaction with alkyl halides : Benzyl bromide or methyl iodide reacts with the piperazine nitrogen in THF, producing quaternary ammonium salts .
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Selectivity : Alkylation occurs preferentially at the less sterically hindered nitrogen atom .
Table 2: Alkylation Efficiency by Reagent
| Alkylating Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Benzyl bromide | THF | 25°C | 75–80 |
| Methyl iodide | DCM | 40°C | 60–65 |
Coupling Reactions via the Methanone Carbonyl
The carbonyl group participates in condensation reactions:
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Schiff base formation : Reacts with primary amines (e.g., aniline) in ethanol under reflux to form imine derivatives .
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Grignard addition : Organomagnesium reagents (e.g., CH₃MgBr) add to the carbonyl, forming tertiary alcohols.
Stability Note:
The methanone carbonyl is resistant to hydrolysis under neutral conditions but reacts with strong nucleophiles like hydrazines .
Functionalization of the Fluorophenyl Group
The 3-fluorophenyl substituent undergoes electrophilic substitution:
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Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position relative to fluorine.
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Suzuki coupling : Pd-catalyzed cross-coupling with aryl boronic acids replaces fluorine with aryl groups.
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares structural motifs with several synthesized derivatives in the provided evidence. Key comparisons include:
| Compound Name/ID | Core Structure Differences | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | References |
|---|---|---|---|---|---|---|
| Target Compound | Benzofuran-2-yl, 3-fluorophenyl-tetrazole | C₂₂H₂₀FN₅O₂ | 421.43 | Not reported | Not reported | - |
| 4-(4-Aminophenyl)piperazin-1-ylmethanone | Furan-2-yl, 4-aminophenyl (instead of benzofuran and fluorophenyl-tetrazole) | C₁₆H₁₈N₄O₂ | 298.34 | Not reported | Not reported | |
| Compound 6d () | Benzhydryl-piperazine, sulfonamide substituents | C₂₅H₂₇N₅O₄S₂ | 557.64 | 185–187 | 68 | |
| Compound 11a () | Urea-linked thiazole, 3-fluorophenyl, hydrazinyl-oxoethyl-piperazine | C₂₂H₂₂FN₇O₂S | 484.47 | Not reported | 85.1 | |
| Compound 2a () | Benzyloxy-hydroxybenzylidene-thiazole, 3-fluorophenyl-urea | C₃₆H₃₁FN₆O₄S | 694.74 | 190–192 | 74.9 |
Key Observations:
- The target compound’s benzofuran and tetrazole groups distinguish it from simpler piperazine derivatives like 4-(4-aminophenyl)piperazin-1-ylmethanone .
- Compared to sulfonamide-containing analogs (e.g., 6d), the tetrazole moiety may confer improved metabolic resistance due to its aromatic nitrogen-rich structure .
- Urea-linked compounds (e.g., 11a, 2a) exhibit higher molecular weights (484–694 g/mol) but share similar fluorophenyl or heterocyclic motifs, suggesting overlapping synthetic strategies .
Physicochemical Properties
- Molecular Weight and Polarity: The target compound (421.43 g/mol) is lighter than urea-thiazole hybrids (e.g., 694.74 g/mol for 2a) but heavier than furan-piperazine analogs (298.34 g/mol). The fluorophenyl-tetrazole group increases hydrophobicity compared to sulfonamides .
- Spectroscopic Characterization: Like compounds in –4, the target would exhibit distinct ¹H/¹³C NMR signals for benzofuran (δ 6.5–7.8 ppm), piperazine (δ 2.5–3.5 ppm), and fluorophenyl (¹⁹F NMR: δ -110 to -120 ppm) .
Q & A
Q. What are the optimal synthetic routes for benzofuran-2-yl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves multi-step reactions:
Piperazine Functionalization : Coupling the piperazine ring with a tetrazole-methyl group via nucleophilic substitution. Catalysts like potassium carbonate or sodium hydride are used in solvents such as DMF or THF .
Benzofuran Methanone Attachment : Acylation of the piperazine nitrogen with benzofuran-2-carbonyl chloride under reflux conditions .
Tetrazole Ring Formation : Cyclization of nitrile precursors with sodium azide in the presence of ammonium chloride .
Q. Intermediate Characterization :
- HPLC monitors reaction progress and purity (>95% threshold) .
- NMR (¹H/¹³C) confirms structural integrity, e.g., distinguishing piperazine protons (δ 2.5–3.5 ppm) and benzofuran aromatic signals (δ 6.5–7.5 ppm) .
Q. How can researchers validate the compound’s biological activity in preliminary assays?
Methodological Answer:
- In Vitro Binding Assays : Screen against target receptors (e.g., GPCRs or kinases) using fluorescence polarization or surface plasmon resonance (SPR). Include positive controls (e.g., known ligands) and triplicate measurements to ensure reproducibility .
- Cytotoxicity Profiling : Use MTT assays on HEK-293 or HepG2 cell lines at concentrations of 1–100 µM. IC₅₀ values are calculated using nonlinear regression .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
Methodological Answer:
Q. Example SAR Table :
| Analog Modification | IC₅₀ (nM) | LE |
|---|---|---|
| Parent Compound | 120 | 0.28 |
| 5-Cl-Benzofuran Derivative | 45 | 0.35 |
| Piperazine Ethylene Linker | 85 | 0.31 |
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Contradiction Scenario : Discrepancies in ¹H NMR shifts due to rotameric equilibria in the piperazine ring.
- Resolution Strategies :
- Variable Temperature NMR : Conduct experiments at 25°C and −40°C to freeze conformational dynamics .
- 2D NMR (COSY, NOESY) : Identify through-space correlations between piperazine and benzofuran protons .
- X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks (e.g., C=O···H–N interactions) .
Q. How can computational methods predict metabolic stability and toxicity?
Methodological Answer:
- Metabolic Stability :
- Use CYP450 Inhibition Assays (e.g., CYP3A4/2D6) with liver microsomes. Measure half-life (t₁/₂) and intrinsic clearance (CLint) .
- In Silico Tools : SwissADME predicts CYP liabilities; MetaSite models phase I/II metabolism .
- Toxicity Prediction :
Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Optimized Reaction Conditions :
- Purification : Scale-up HPLC with preparative columns (C18, 250 mm × 50 mm) and gradient elution (ACN/H₂O + 0.1% TFA) .
Q. How do researchers address conflicting in vitro vs. in vivo efficacy data?
Methodological Answer:
- Hypothesis Testing :
- Pharmacokinetics (PK) : Measure plasma exposure (AUC, Cmax) in rodent models. Low bioavailability may explain in vivo inefficacy .
- Protein Binding : Use equilibrium dialysis to assess free fraction (fu > 5% is ideal) .
- Metabolite Identification : LC-MS/MS profiling to detect inactive or toxic metabolites .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
